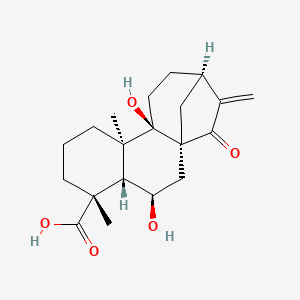

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

描述

属性

IUPAC Name |

(1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13-,14-,17-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVJJCFYCUPKOU-DCTHVCBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to ent-6α,9α-Dihydroxy-15-oxo-16-kauren-19-oic Acid: Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-6α,9α-Dihydroxy-15-oxo-16-kauren-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid, with a focus on its isolation from the fern Pteris semipinnata. Detailed experimental protocols for extraction and purification are presented, along with quantitative data on isolated yields of related compounds. Furthermore, this guide explores the biological context of ent-kaurane diterpenoids, visualizing a key signaling pathway associated with their anticancer effects.

Natural Sources

The primary natural source identified for ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid is the fern Pteris semipinnata L. , a member of the Pteridaceae family.[1][2] This plant is widely distributed in China and other parts of Asia and has a history of use in traditional medicine for treating conditions such as hepatitis and enteritis.[3] Phytochemical investigations of P. semipinnata have revealed it to be a rich reservoir of ent-kaurane diterpenoids.[1][4][5][6]

While ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid is a known compound isolated from this fern, numerous other structurally related diterpenoids have also been identified from the same source.[1] This co-occurrence is typical for secondary metabolite profiles in plants and offers opportunities for the simultaneous isolation of a library of analogous compounds for structure-activity relationship (SAR) studies.

Other species of the Pteris genus, such as Pteris multifida, are also known to produce a variety of ent-kaurane diterpenoids, suggesting that they may be potential alternative sources for this class of compounds.[1][2][4]

Isolation and Purification of ent-Kaurane Diterpenoids from Pteris semipinnata

The following protocol is based on the methodology described by Wang et al. (2011) for the isolation of ent-kaurane diterpenoids, including ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid, from the whole plants of P. semipinnata.[1]

Experimental Protocol

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The whole plants of Pteris semipinnata are collected, identified, and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material (e.g., 8.5 kg) is extracted exhaustively with 95% ethanol (B145695) at room temperature.[1] This process is typically repeated multiple times (e.g., 3 times) to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation and Chromatographic Separation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity, with the ent-kaurane diterpenoids typically concentrating in the ethyl acetate fraction.

-

Column Chromatography (Silica Gel): The ethyl acetate-soluble fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, commonly a mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) of increasing polarity (e.g., from 100:0 to 0:100 v/v).[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Chromatographic Purification: Fractions containing compounds of interest are combined and subjected to repeated column chromatography. This may involve different stationary phases such as MCI gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) with an ODS (C18) column.[1]

-

Final Purification: Final purification of the isolated compounds is often achieved by preparative HPLC or recrystallization to yield pure ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid and other related diterpenoids.

Visualization of the Isolation Workflow

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

Quantitative Data

The isolation yields of ent-kaurane diterpenoids can vary depending on the source material and the efficiency of the extraction and purification process. The study by Wang et al. (2011) reported the isolation of several new diterpenoids, named pterisolic acids A-F, from 8.5 kg of dried Pteris semipinnata.[1] While the specific yield for the known compound ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid was not detailed in this publication, the yields of the new pterisolic acids provide a quantitative reference for the abundance of this class of compounds in the plant.

| Compound Name | Molecular Formula | Yield (mg) from 8.5 kg |

| Pterisolic acid A | C₂₀H₂₆O₅ | 10.5 |

| Pterisolic acid B | C₂₀H₂₆O₄ | 8.2 |

| Pterisolic acid C | C₂₀H₂₈O₅ | 12.1 |

| Pterisolic acid D | C₂₀H₃₀O₅ | 7.8 |

| Pterisolic acid E | C₂₀H₃₀O₅ | 9.3 |

| Pterisolic acid F | C₂₀H₃₀O₆ | 6.5 |

Table 1: Yields of new ent-kaurane diterpenoids isolated from Pteris semipinnata.[1]

Biological Activities and Signaling Pathways

ent-Kaurane diterpenoids exhibit a broad spectrum of biological activities, with their anticancer and anti-inflammatory properties being of particular interest to the drug development community.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of ent-kaurane diterpenoids against various cancer cell lines.[3][7] For instance, a related compound, ent-15-oxo-kaur-16-en-19-oic acid, has been shown to induce apoptosis in human prostate carcinoma cells (PC-3).[7] The mechanism of action often involves the induction of apoptosis through the intrinsic or mitochondrial pathway.[8][9] This pathway is characterized by changes in the expression of key regulatory proteins.

Another related compound, pterisolic acid G, also isolated from Pteris semipinnata, was found to inhibit the growth of human colorectal cancer cells (HCT-116) by inducing apoptosis.[5] This was associated with a reduction in the expression of proteins in the Wnt/β-catenin signaling pathway and a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5]

The general mechanism involves the compound triggering mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Anti-inflammatory Activity

ent-Kaurane diterpenoids isolated from Pteris multifida have shown significant anti-neuroinflammatory activity.[1][2][4] These compounds were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[1][4] The mechanism involves the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1][4]

Visualization of a Proposed Anticancer Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis in cancer cells by ent-kaurane diterpenoids, based on published literature.

References

- 1. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 4. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, a complex diterpenoid with potential pharmacological applications. The biosynthesis originates from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through the key intermediate, ent-kaurenoic acid. While the initial steps leading to ent-kaurenoic acid are well-characterized, the subsequent modifications involving hydroxylation at the C-6 and C-9 positions, and oxidation at the C-15 position, are less defined. This guide synthesizes the current understanding of the enzymatic players, likely enzyme classes involved, and presents detailed experimental protocols for their characterization. Quantitative data from related pathways are provided to serve as a benchmark for future research. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel bioactive compounds.

Introduction

Diterpenoids derived from the ent-kaurane skeleton represent a diverse class of natural products with a wide range of biological activities. Among these, this compound is a molecule of significant interest due to its potential therapeutic properties. Understanding its biosynthesis is crucial for developing sustainable production methods, including metabolic engineering in microbial hosts. This guide delineates the known and putative steps in the biosynthetic pathway of this complex diterpenoid.

The Core Biosynthetic Pathway

The biosynthesis of this compound commences with the cyclization of the linear isoprenoid precursor, GGPP, to form the tetracyclic hydrocarbon, ent-kaurene (B36324). This is followed by a series of oxidative modifications to yield the final product.

From Geranylgeranyl Diphosphate (GGPP) to ent-Kaurenoic Acid

The initial phase of the pathway, leading to the formation of ent-kaurenoic acid, is a well-established route in the biosynthesis of gibberellins (B7789140) and other kaurane (B74193) diterpenoids.[1][2][3] This process involves three key enzymatic steps:

-

GGPP to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated by the cyclization of GGPP to the bicyclic intermediate, ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS) .

-

ent-CPP to ent-Kaurene: The tetracyclic skeleton of the kaurane diterpenoids is then formed from ent-CPP by the action of ent-kaurene synthase (KS) .

-

ent-Kaurene to ent-Kaurenoic Acid: The final step in this initial phase is the three-step oxidation of ent-kaurene to ent-kaurenoic acid. This series of reactions is catalyzed by a single cytochrome P450 monooxygenase, ent-kaurene oxidase (KO) , which is a member of the CYP701A family.[4] This enzyme sequentially oxidizes the C-19 methyl group to a carboxylic acid via alcohol and aldehyde intermediates.

Putative Biosynthesis of this compound from ent-Kaurenoic Acid

The subsequent modifications of the ent-kaurenoic acid backbone to yield the final product are not yet fully elucidated. However, based on known enzymatic reactions in diterpenoid biosynthesis, a putative pathway can be proposed. This pathway likely involves a series of hydroxylations and an oxidation reaction, catalyzed by cytochrome P450 monooxygenases and dehydrogenases, respectively.

-

ent-Kaurenoic Acid to ent-6α,9α-Dihydroxy-kauren-19-oic Acid (Putative): The introduction of hydroxyl groups at the C-6 and C-9 positions is likely catalyzed by specific cytochrome P450 hydroxylases . While the exact enzymes are unknown, numerous P450s are known to hydroxylate the kaurane skeleton at various positions.

-

ent-6α,9α-Dihydroxy-kauren-19-oic Acid to ent-6α,9α,15α-Trihydroxy-kauren-19-oic Acid (Putative): A further hydroxylation at the C-15 position is proposed, again likely mediated by a cytochrome P450 hydroxylase .

-

ent-6α,9α,15α-Trihydroxy-kauren-19-oic Acid to this compound (Putative): The final step is the oxidation of the C-15 hydroxyl group to a ketone. This reaction is likely catalyzed by a dehydrogenase . An analogous enzyme, 15-hydroxyprostaglandin dehydrogenase, is known to oxidize C-15 hydroxyl groups in other contexts.[5][6]

Data Presentation

The following table summarizes the known quantitative data for an enzyme involved in a related kaurenoic acid modification pathway. This data can serve as a reference for the characterization of the putative enzymes in the biosynthesis of this compound.

| Enzyme | Substrate | Apparent Km (µM) | Optimal pH | Cofactor | Source Organism | Reference |

| ent-kaurenoic acid 13-hydroxylase | ent-kaurenoic acid | 11.1 | 7.5-7.8 | NADPH, O2 | Stevia rebaudiana | [7] |

| NADPH | 20.6 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound.

Heterologous Expression of Putative Biosynthetic Genes

Objective: To produce and functionally characterize the putative cytochrome P450 hydroxylases and dehydrogenase.

Methodology:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized sequences of the candidate genes and clone them into a suitable yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

-

Protein Expression:

-

Grow a pre-culture of the transformed yeast in selective medium containing glucose at 30°C overnight.

-

Inoculate the main culture in selective medium containing galactose to induce protein expression.

-

Incubate at 30°C with shaking for 48-72 hours.

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in the same buffer and disrupt them using glass beads.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer (e.g., TE buffer with 20% glycerol) and store at -80°C.

-

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and substrate specificity of the heterologously expressed enzymes.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Microsomal preparation (containing the expressed enzyme)

-

NADPH-cytochrome P450 reductase (if not co-expressed)

-

NADPH

-

The appropriate substrate (ent-kaurenoic acid or a hydroxylated intermediate) dissolved in a suitable solvent (e.g., DMSO).

-

Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.25).

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 28°C) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching and Extraction: Stop the reaction by adding a quench solution (e.g., 2 M HCl). Extract the products with an organic solvent (e.g., ethyl acetate).

-

Sample Preparation for Analysis: Evaporate the organic solvent and derivatize the residue (e.g., by methylation with diazomethane (B1218177) followed by silylation with BSTFA) for GC-MS analysis.

Product Identification by GC-MS and LC-MS/MS

Objective: To identify the products of the enzymatic reactions.

Methodology:

-

GC-MS Analysis:

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable column (e.g., HP-5MS) and temperature program to separate the products.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards (if available) or by detailed interpretation of the fragmentation patterns.

-

-

LC-MS/MS Analysis:

-

For more polar compounds, use liquid chromatography-tandem mass spectrometry.

-

A method for quantifying ent-kaurenoic acid by LC-MS/MS has been established where Q1 and Q3 are set to the same m/z value for multiple reaction monitoring (MRM) due to the lack of fragmentation in negative mode electrospray ionization.[8][9] This approach could be adapted for the hydroxylated and oxidized derivatives.

-

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway and a general experimental workflow.

References

- 1. Characterization and Solubilization of Kaurenoic Acid Hydroxylase from Gibberella fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds, isolated from various plant species, have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a detailed overview of the spectroscopic data for this compound, along with experimental protocols for its isolation and characterization. Furthermore, it visualizes key signaling pathways associated with the biological activities of ent-kaurane diterpenoids, offering valuable insights for researchers in natural product chemistry and drug development. This compound has been isolated from the fern Pteris semipinnata.[1][2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |

| 1α | ~1.85 | m | |

| 1β | ~1.10 | m | |

| 2α | ~1.95 | m | |

| 2β | ~1.50 | m | |

| 3α | ~1.60 | m | |

| 3β | ~1.25 | m | |

| 5 | ~1.70 | m | |

| 6 | ~4.50 | br s | |

| 7α | ~2.10 | m | |

| 7β | ~1.80 | m | |

| 11α | ~1.90 | m | |

| 11β | ~1.65 | m | |

| 12α | ~2.00 | m | |

| 12β | ~1.75 | m | |

| 13 | ~2.80 | s | |

| 14α | ~2.20 | d | ~12.0 |

| 14β | ~1.90 | d | ~12.0 |

| 17A | ~5.90 | s | |

| 17B | ~5.15 | s | |

| 18 | ~1.20 | s | |

| 20 | ~0.90 | s | |

| OH-6 | variable | br s | |

| OH-9 | variable | br s | |

| COOH-19 | variable | br s |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Position | Predicted δ (ppm) |

| 1 | ~39.0 |

| 2 | ~18.5 |

| 3 | ~42.0 |

| 4 | ~33.0 |

| 5 | ~55.0 |

| 6 | ~75.0 |

| 7 | ~40.0 |

| 8 | ~50.0 |

| 9 | ~80.0 |

| 10 | ~45.0 |

| 11 | ~22.0 |

| 12 | ~38.0 |

| 13 | ~43.0 |

| 14 | ~35.0 |

| 15 | ~205.0 |

| 16 | ~155.0 |

| 17 | ~115.0 |

| 18 | ~28.0 |

| 19 | ~180.0 |

| 20 | ~15.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For this compound (C₂₀H₂₈O₅), the expected exact mass would be approximately 348.1937 g/mol . Electrospray ionization (ESI) is a common technique for the analysis of such compounds.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 349.1995 |

| [M+Na]⁺ | 371.1814 |

| [M-H]⁻ | 347.1853 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups and carboxylic acid) |

| ~2930 | C-H stretching (alkane) |

| ~1730 | C=O stretching (carboxylic acid) |

| ~1680 | C=O stretching (α,β-unsaturated ketone) |

| ~1640 | C=C stretching (alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is particularly informative for compounds containing chromophores, such as the α,β-unsaturated ketone system in the target molecule.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption

| λmax (nm) | Transition | Solvent |

| ~230-240 | π → π* | Methanol (B129727) or Ethanol |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of ent-kaurane diterpenoids from plant material, based on procedures described for compounds isolated from Pteris semipinnata.[1][4]

-

Extraction: Dried and powdered plant material (e.g., aerial parts of Pteris semipinnata) is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, with increasing polarity.

-

Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C) using a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are performed using standard pulse sequences.

-

Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer, typically using a KBr pellet or as a thin film.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer using a solution of the compound in a suitable solvent like methanol or ethanol.

Signaling Pathways and Biological Activities

ent-Kaurane diterpenoids exhibit a wide range of biological activities, with their anticancer effects being particularly well-documented.[5][6][7] They are also key intermediates in the biosynthesis of gibberellins, a class of plant hormones.

Gibberellin Biosynthesis Pathway

ent-Kaurenoic acid is a crucial intermediate in the biosynthesis of gibberellins. The pathway involves a series of enzymatic conversions starting from geranylgeranyl pyrophosphate (GGPP).

Caption: Key steps in the early stages of the gibberellin biosynthesis pathway.

Anticancer Signaling Pathway: PI3K/Akt Inhibition

Many ent-kaurane diterpenoids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the frequently implicated pathways is the PI3K/Akt pathway.[8][9]

Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by ent-kaurane diterpenoids.

Conclusion

This compound represents a promising scaffold for further investigation in the field of drug discovery, given the established biological activities of the ent-kaurane class of diterpenoids. This technical guide provides a foundational understanding of its spectroscopic characteristics and the methodologies for its study. The visualization of its involvement in key biological pathways, such as gibberellin biosynthesis and cancer-related signaling, underscores the potential for this compound and its analogs in both agricultural and pharmaceutical applications. Further research to fully elucidate the complete spectroscopic data and to explore the full spectrum of its biological activities is highly encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound supplier | CAS 81264-00-8 | AOBIOUS [aobious.com]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and molecular analyses of gibberellin biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid, a complex diterpenoid of interest to researchers in natural product chemistry and drug development. This document outlines the requisite experimental protocols and data interpretation necessary to confirm the molecule's intricate tetracyclic kaurane (B74193) skeleton and its specific functionalization. While this guide is based on established methodologies for closely related analogues, it presents a robust framework for the definitive structural analysis of this specific compound.

This compound, a member of the kaurane diterpenoid family, possesses a unique arrangement of hydroxyl, ketone, and carboxylic acid functionalities. These features suggest potential biological activities, making its unambiguous structural determination a critical step for further investigation. The methodologies described herein are standard in the field of natural product chemistry and are essential for any research program focused on the isolation and characterization of novel bioactive compounds.

Proposed Isolation and Purification Protocol

The isolation of this compound would typically commence with the extraction of the source material, such as the herbs of Pteris semipinnata, where its glucopyranosyl ester has been reported[1]. A generalized protocol is as follows:

Experimental Protocol: Extraction and Chromatographic Separation

-

Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, for instance, n-hexane, ethyl acetate (B1210297), and methanol (B129727). The target compound is expected to be present in the more polar fractions (ethyl acetate and/or methanol).

-

Solvent-Solvent Partitioning: The crude polar extract is then partitioned between an immiscible solvent system (e.g., ethyl acetate and water) to separate compounds based on their polarity. The organic layer, containing the diterpenoids, is concentrated in vacuo.

-

Column Chromatography: The resulting residue is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a methanol-water or acetonitrile-water gradient) to yield the pure compound.

Spectroscopic Data Analysis for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of the compound.

Experimental Protocol: HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Data Acquisition: The analysis is performed in both positive and negative ion modes to obtain the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Expected Data: For a molecular formula of C₂₀H₂₈O₅, the expected exact mass would be calculated and compared with the experimental value to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation or as a KBr pellet.

Expected Data:

| Functional Group | Expected Absorption (cm⁻¹) |

| O-H (hydroxyl and carboxylic acid) | ~3400 (broad) |

| C-H (alkane) | ~2950-2850 |

| C=O (carboxylic acid) | ~1700 |

| C=O (α,β-unsaturated ketone) | ~1680 |

| C=C (alkene) | ~1640 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR experiments are the cornerstone of structure elucidation for complex organic molecules.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Experiments: A standard suite of NMR experiments is performed:

-

¹H NMR (proton)

-

¹³C NMR (carbon) and DEPT (Distortionless Enhancement by Polarization Transfer) to determine carbon types (CH₃, CH₂, CH, C).

-

2D NMR:

-

COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons and thus the stereochemistry.

-

-

Predicted Spectroscopic Data:

Based on the proposed structure and data from analogous kaurane diterpenoids, the following key spectroscopic features are anticipated.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (COSY, HMBC) |

| H-6 | ~3.5 - 4.0 | m | H-5, H-7; C-5, C-7, C-8, C-10 |

| H-17a, H-17b | ~5.0 - 6.0 | s, s | C-13, C-15, C-16 |

| H-5 | ~1.5 - 2.0 | m | H-6; C-4, C-6, C-7, C-10, C-18, C-19, C-20 |

| H-13 | ~2.5 - 3.0 | m | H-12, H-14; C-8, C-12, C-14, C-15, C-16, C-17 |

| Me-18 | ~1.2 | s | C-3, C-4, C-5, C-19 |

| Me-20 | ~0.8 | s | C-1, C-5, C-9, C-10 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-19 | ~180 | C |

| C-15 | ~200 | C |

| C-16 | ~150 | C |

| C-17 | ~110 | CH₂ |

| C-9 | ~75 | C |

| C-6 | ~70 | CH |

| C-10 | ~40 | C |

| C-4 | ~45 | C |

| C-20 | ~15 | CH₃ |

| C-18 | ~28 | CH₃ |

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Concluding Remarks

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern chromatographic and spectroscopic techniques. By following the detailed protocols for isolation, purification, and data acquisition outlined in this guide, researchers can confidently determine the compound's molecular formula, identify its functional groups, and map out its complex carbon skeleton and stereochemistry. This foundational characterization is indispensable for any subsequent investigation into the pharmacological potential of this and other related kaurane diterpenoids.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Diterpenoids from Pteris semipinnata

For Researchers, Scientists, and Drug Development Professionals

The fern Pteris semipinnata, a staple in traditional Chinese medicine, is emerging as a significant reservoir of bioactive diterpenoids, primarily of the ent-kaurane structural class. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their cytotoxic and anti-inflammatory properties. This document synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support ongoing research and drug discovery initiatives.

Overview of Bioactive Diterpenoids

A variety of ent-kaurane diterpenoids have been isolated and identified from Pteris semipinnata. Notably, a series of compounds designated 5F, 6F, and A have demonstrated significant biological effects. Compound 6F, in particular, has emerged as a potent cytotoxic agent against a range of human cancer cell lines. The core chemical scaffold of these compounds, featuring an α,β-unsaturated ketone moiety, is believed to be crucial for their bioactivity.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of diterpenoids from Pteris semipinnata have been rigorously evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined and are summarized below.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) after 72h | IC50 (µmol/L) |

| 6F | HePG II | Human Liver Adenocarcinoma | 0.343 ± 0.003[1] | - |

| SPC-A-1 | Human Lung Adenocarcinoma | 0.115 ± 0.022[1] | 2.34 (after 24h)[2] | |

| MGC-803 | Human Gastric Adenocarcinoma | 0.590 ± 0.032[1] | - | |

| CNE-2Z | Human Nasopharyngeal Carcinoma | 0.328 ± 0.066[1] | - | |

| BEL-7402 | Human Liver Adenocarcinoma | 0.221 ± 0.058[1] | - | |

| HL-60 | Human Promyelocytic Leukemia | - | 0.09[3] | |

| 5F | HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402 | - | Less active than 6F and A[1] | - |

| A | HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402 | - | Less active than 6F[1] | - |

| 4F | HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402 | - | No cytotoxicity detected[1] | - |

| B | HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402 | - | No cytotoxicity detected[1] | - |

| Ethanolic Extract (PSE) | HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402 | - | Strong cytotoxicity[1] | - |

Anti-inflammatory Activity

While much of the focus has been on cytotoxicity, emerging evidence suggests that compounds from Pteris semipinnata also possess anti-inflammatory properties. Although detailed studies on the diterpenoids are ongoing, related compounds from this plant, such as pterosins, have been shown to inhibit the induction of Nuclear Factor-kappa B (NF-κB). NF-κB is a critical transcription factor that regulates a wide array of genes involved in inflammation and immunity. The inhibition of this pathway represents a key mechanism for the anti-inflammatory effects of these compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of diterpenoids from Pteris semipinnata.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][3]

-

Cell Preparation: Human tumor cell lines (e.g., HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours to allow for attachment.

-

Compound Treatment: The diterpenoid compounds, dissolved in a suitable solvent like DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 492 nm or 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Evaluation: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway.

-

Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected for normalization.

-

Compound Treatment: After transfection, cells are treated with the diterpenoid compounds for a predefined period (e.g., 1-2 hours) before stimulation.

-

NF-κB Activation: The NF-κB pathway is activated by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α), to the cell culture medium.

-

Incubation: The cells are incubated for an appropriate duration (e.g., 6-8 hours) to allow for luciferase expression.

-

Cell Lysis: The culture medium is removed, and the cells are lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially in a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Signaling Pathways

The biological activities of diterpenoids from Pteris semipinnata are mediated through the modulation of specific signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Diterpenoids from Pteris semipinnata are hypothesized to inhibit this pathway, thereby exerting their anti-inflammatory effects.

Conclusion and Future Directions

Diterpenoids from Pteris semipinnata represent a promising class of natural products with potent cytotoxic and potential anti-inflammatory activities. The quantitative data presented herein highlight the significant anticancer potential of compounds like 6F. The detailed experimental protocols provide a foundation for researchers to further investigate the biological activities of these and other related compounds. Future research should focus on elucidating the precise molecular mechanisms of action, including the specific targets within the NF-κB and other relevant signaling pathways. Further in vivo studies are warranted to validate the therapeutic potential of these diterpenoids for the development of novel anticancer and anti-inflammatory agents. The structural diversity of diterpenoids in Pteris semipinnata suggests that this fern will continue to be a valuable source for the discovery of new drug leads.

References

An In-depth Technical Guide to ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic Acid and its Derivatives: A Review of a Promising Bioactive Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class, primarily isolated from plants of the genus Isodon. This compound and its derivatives have garnered significant scientific interest due to their potential therapeutic applications, including anti-inflammatory and anticancer properties. The primary mechanism of action for many of these compounds is believed to be the modulation of critical cellular signaling pathways, most notably the NF-κB pathway, which plays a central role in inflammation and cancer progression. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its derivatives, with a focus on their biological activities, mechanisms of action, and relevant experimental methodologies.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse family of natural products characterized by a tetracyclic carbon skeleton. These compounds have been isolated from various plant species and have demonstrated a wide range of biological activities. Among them, this compound and its structural analogues have emerged as promising candidates for drug development. Their purported ability to interfere with pro-inflammatory and oncogenic signaling pathways makes them attractive subjects for further investigation. This guide aims to consolidate the available scientific data on these compounds, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives have been evaluated in various in vitro and in vivo models. The primary activities of interest are their cytotoxic effects against cancer cell lines and their anti-inflammatory properties.

Anticancer Activity

Several derivatives of ent-kaurenoic acid have demonstrated significant cytotoxicity against a range of cancer cell lines. The mechanism often involves the induction of apoptosis.

Table 1: Cytotoxicity of ent-kaurenoic acid derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| ent-15-oxo-kaur-16-en-19-oic acid | PC-3 (Prostate Carcinoma) | Cytotoxic | 3.7 µg/mL | [1][2] |

| ent-15-oxo-kaur-16-en-19-oic acid | Fibroblasts (Primary Cell Culture) | Cytotoxic | 14.8 µg/mL | [1][2] |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) | Hepatocellular Carcinoma (HCC) cells | Apoptosis Induction | Dose- and time-dependent | [3] |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) | Nasopharyngeal Carcinoma (CNE-2Z) cells | Apoptosis and G2 phase cell cycle arrest | Dose- and time-dependent | [4] |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) | Laryngeal Cancer cells | Apoptosis Induction | Dose-dependent | [5] |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently linked to the inhibition of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of ent-kaurenoic acid derivatives

| Compound | Model | Activity | IC50/Effective Dose | Reference |

| Siegeskaurolic acid (ent-16α,17-hydroxy-kauran-19-oic acid) | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, PGE2, and TNF-α production | Not specified | [6] |

| Various ent-kaurenoic acids from Gochnatia decora | LPS-induced NO production in RAW 264.7 macrophages | Inhibition of NO production | IC50 values ranging from 0.042 to 8.22 µM | [7] |

| Kaurenoic acid (ent-kaur-16-en-19-oic acid) | LPS-stimulated RAW 264.7 macrophages | No significant inhibition of pro-inflammatory mediators | Not applicable | [8][9] |

Mechanism of Action: Modulation of Signaling Pathways

The biological effects of this compound and its derivatives are intrinsically linked to their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Several ent-kaurenoic acid derivatives have been shown to inhibit this pathway. For instance, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has been reported to stabilize IκBα, thereby reducing the nuclear translocation of p65.[3] Similarly, siegeskaurolic acid prevents the degradation of IκB, leading to decreased nuclear levels of p65 and p50.[6]

Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism of anticancer drugs. ent-kaurenoic acid derivatives have been shown to trigger apoptosis in cancer cells. This often involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members. A decrease in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute programmed cell death. For example, ent-15-oxo-kaur-16-en-19-oic acid was found to reduce the levels of the anti-apoptotic protein Bcl-2.[1]

Experimental Protocols

Isolation of ent-kaurane Diterpenoids

A general procedure for the isolation of ent-kaurane diterpenoids from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., leaves, roots) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature or with gentle heating.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fractions obtained are subjected to various chromatographic techniques for further purification. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

-

Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with the test compound and/or a pro-inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or fractionate to obtain cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-IKK, p-IκBα, p65).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapies. Their ability to modulate key signaling pathways, particularly the NF-κB pathway, underscores their therapeutic relevance. However, further research is required to fully elucidate their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy and safety. The detailed methodologies and data presented in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid inhibits hepatocellular carcinoma in vitro and in vivo via stabilizing IkBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ent-kaur-16-en-19-oic Acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Novel ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Kaurane diterpenoids represent a large and structurally diverse class of natural products, predominantly isolated from the plant kingdom, particularly from the genus Isodon. These tetracyclic diterpenes have garnered significant scientific interest due to their wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the methodologies involved in the discovery and characterization of novel ent-kaurane diterpenoids, from their isolation and structural elucidation to their biological evaluation and mechanistic investigation. Detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to elucidate their mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis.

Introduction

ent-Kaurane diterpenoids are a class of tetracyclic diterpenes built on the ent-kaurane skeleton. The prefix "ent" signifies that they are the enantiomers of the corresponding kaurane (B74193) structures. Since the first discovery in 1961, over 1300 ent-kaurane diterpenoids have been identified from various plant sources.[1][2] Their structural diversity arises from variations in oxidation patterns, substitutions, and rearrangements of the core skeleton. This structural variety contributes to their broad spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2] This guide will focus on recently discovered ent-kaurane diterpenoids, using the glaucocalyxins from Isodon japonica var. glaucocalyx as a case study.

Discovery of Novel ent-Kaurane Diterpenoids: A Case Study

The discovery of new natural products is a critical first step in the drug development pipeline. The following table summarizes the key information for three novel ent-kaurane diterpenoids—glaucocalyxin H, I, and J—isolated from the leaves of Isodon japonica var. glaucocalyx.

| Compound | Molecular Formula | Molecular Weight | Source | Reference |

| Glaucocalyxin H | C₂₀H₂₈O₅ | 348.43 | Isodon japonica var. glaucocalyx | [Liang et al., 2012] |

| Glaucocalyxin I | C₂₀H₂₈O₅ | 348.43 | Isodon japonica var. glaucocalyx | [Liang et al., 2012] |

| Glaucocalyxin J | C₂₂H₃₀O₇ | 406.47 | Isodon japonica var. glaucocalyx | [Liang et al., 2012] |

Experimental Protocols

Isolation and Purification of Novel ent-Kaurane Diterpenoids

The following is a representative protocol for the isolation of glaucocalyxins H, I, and J from Isodon japonica var. glaucocalyx.

Workflow for Isolation and Purification

-

Extraction: The air-dried and powdered leaves of Isodon japonica var. glaucocalyx (5.0 kg) are extracted three times with 95% ethanol (B145695) (20 L each time) at room temperature.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract (approximately 350 g).

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography (Silica Gel): The EtOAc fraction (60 g) is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone (from 10:1 to 1:1) to yield five fractions (A-E).

-

Further Separation: Fraction C (8.5 g) is further separated on a silica gel column using a chloroform-methanol (CHCl₃-MeOH) gradient (from 50:1 to 5:1) to give five subfractions (C1-C5).

-

Purification (Sephadex LH-20): Subfraction C3 (1.2 g) is purified by column chromatography on Sephadex LH-20, eluting with CHCl₃-MeOH (1:1), to yield Glaucocalyxin H (15 mg), Glaucocalyxin I (8 mg), and Glaucocalyxin J (10 mg).

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a Bruker AV-400 spectrometer. Chemical shifts are reported in ppm (δ) relative to the solvent signal. These experiments provide detailed information about the carbon skeleton and the placement of functional groups.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the relative and absolute stereochemistry of the molecule.

Table of ¹³C NMR Data for Glaucocalyxin H (100 MHz, in Pyridine-d₅)

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 37.8 | 11 | 20.5 |

| 2 | 34.5 | 12 | 37.1 |

| 3 | 217.2 | 13 | 43.8 |

| 4 | 47.9 | 14 | 74.2 |

| 5 | 55.6 | 15 | 210.1 |

| 6 | 70.1 | 16 | 78.9 |

| 7 | 76.9 | 17 | 27.8 |

| 8 | 58.2 | 18 | 27.5 |

| 9 | 52.1 | 19 | 21.9 |

| 10 | 42.3 | 20 | 65.4 |

Biological Activity Assessment: Cytotoxicity Assay

The in vitro cytotoxicity of the isolated compounds is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Biological Characterization of Novel ent-Kaurane Diterpenoids

The cytotoxic activities of Glaucocalyxin H and two known compounds isolated in the same study are presented below.

Table of Cytotoxic Activities (IC₅₀, µM) of Selected ent-Kaurane Diterpenoids

| Compound | CE-1 (Esophageal) | U87 (Glioblastoma) | A-549 (Lung) | MCF-7 (Breast) | Hela (Cervical) | K-562 (Leukemia) | HepG-2 (Hepatoma) |

| Glaucocalyxin H | 5.43 | 6.21 | 10.95 | 4.87 | 3.12 | 1.86 | 7.54 |

| Oridonin | 2.15 | 3.45 | 4.12 | 2.89 | 1.98 | 1.23 | 3.76 |

| Epinodosin | 8.76 | 9.12 | 12.34 | 7.98 | 6.54 | 4.32 | 10.21 |

| Doxorubicin* | 0.45 | 0.67 | 0.89 | 0.54 | 0.32 | 0.11 | 0.78 |

*Doxorubicin is included as a positive control for comparison.

Mechanism of Action: Signaling Pathways

ent-Kaurane diterpenoids exert their anticancer effects through the modulation of various signaling pathways, often leading to apoptosis (programmed cell death) and cell cycle arrest. Oridonin, a well-studied ent-kaurane, is known to induce apoptosis through the PI3K/Akt signaling pathway.

PI3K/Akt Signaling Pathway Inhibition by ent-Kaurane Diterpenoids

In many cancer cells, the PI3K/Akt pathway is constitutively active, promoting cell survival and proliferation. ent-Kaurane diterpenoids can inhibit this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax. This triggers the caspase cascade, ultimately resulting in apoptosis.

Conclusion and Future Perspectives

The discovery and characterization of novel ent-kaurane diterpenoids continue to be a promising area of research for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for the systematic investigation of these complex natural products. Future research should focus on the exploration of diverse plant sources, the development of more efficient isolation and structure elucidation techniques, and in-depth studies into the molecular mechanisms of action of the most potent compounds. Furthermore, medicinal chemistry efforts to synthesize derivatives with improved efficacy and pharmacokinetic properties will be crucial in translating these natural products into clinically useful drugs.

References

Potential Therapeutic Targets of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid: An In-depth Technical Guide

Foreword: Scientific inquiry into the therapeutic potential of novel chemical entities is a cornerstone of modern drug discovery. This document provides a comprehensive analysis of the potential therapeutic targets of the ent-kaurane diterpenoid, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid. While direct experimental data for this specific compound is limited in the public domain, a robust body of evidence for structurally related ent-kaurane diterpenoids allows for informed extrapolation of its likely biological activities and molecular targets. This guide synthesizes the available data on analogous compounds to illuminate the potential mechanisms of action and therapeutic avenues for the title compound, primarily focusing on its prospective role in oncology.

Executive Summary

This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products renowned for their diverse and potent biological activities, particularly their cytotoxic effects on cancer cells.[1][2][3] Extensive research on analogous compounds, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and ent-15-oxo-kaur-16-en-19-oic acid, strongly suggests that this compound is likely to exert its therapeutic effects by targeting key regulators of apoptosis and cell proliferation.[4][5] The primary molecular pathways implicated are the intrinsic apoptosis cascade and the NF-κB signaling pathway. This whitepaper will delve into the mechanistic details of these interactions, present quantitative data from studies on related compounds, outline relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Introduction to ent-Kaurane Diterpenoids

The ent-kaurane diterpenoids are a large family of tetracyclic natural products characterized by a perhydrophenanthrene core fused to a cyclopentane (B165970) ring.[1] They are predominantly isolated from plants of the Isodon and Pteris genera, which have a long history of use in traditional medicine for treating inflammatory conditions and cancer.[2][6][7] The biological activity of these compounds is often attributed to the presence of an α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[8] This reactivity is a key determinant of their ability to modulate the function of various cellular targets.

Postulated Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar ent-kaurane diterpenoids, the principal therapeutic targets for this compound are hypothesized to be central components of the cellular machinery governing apoptosis and inflammatory responses.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, promoting tumorigenesis by upregulating the expression of anti-apoptotic proteins and pro-inflammatory cytokines. Several ent-kaurane diterpenoids have been shown to be potent inhibitors of the NF-κB pathway.[4][9]

The proposed mechanism of NF-κB inhibition by these compounds involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB.[9] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of target genes. The inhibition of NF-κB signaling by this compound would be expected to sensitize cancer cells to apoptosis and reduce the expression of pro-survival proteins.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is a critical process for eliminating damaged or unwanted cells and is frequently dysregulated in cancer. This pathway is tightly controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bak).[4][5]

Studies on related ent-kaurane diterpenoids have demonstrated their ability to induce apoptosis by modulating the balance of Bcl-2 family proteins.[4][10] These compounds have been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[4]

Quantitative Data on Related Compounds

The following tables summarize the cytotoxic activities of structurally related ent-kaurane diterpenoids against various cancer cell lines. This data provides a quantitative basis for predicting the potential efficacy of this compound.

Table 1: Cytotoxic Activity of ent-kaurane Diterpenoids against Hepatocellular Carcinoma Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| Isodosin G | HepG2 | 6.94 ± 9.10 | [6] |

| Oridonin | HepG2 | 37.90 | [6] |

| Compound 8 (from I. serra) | HepG2 | 71.66 ± 10.81 | [6] |

| Compound 23 (from I. serra) | HepG2 | 43.26 ± 9.07 | [6] |

Table 2: Cytotoxic Activity of ent-15-oxo-kaur-16-en-19-oic acid

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| ent-15-oxo-kaur-16-en-19-oic acid | PC-3 (Prostate Carcinoma) | 3.7 | [5] |

| ent-15-oxo-kaur-16-en-19-oic acid | Fibroblasts (Primary) | 14.8 | [5] |

Table 3: Anti-HIV Activity of a Related ent-kaurane Diterpenoid

| Compound | Cell Line | EC50 (µg/mL) | Therapeutic Index | Reference |

| 16β,17-dihydroxy-ent-kauran-19-oic acid | H9 Lymphocytes | 0.8 | > 5 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of ent-kaurane diterpenoids.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis

-

Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with the test compound, harvested by trypsinization, and washed with cold PBS.

-

Staining: The cells are resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating the therapeutic potential of this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

- 1. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]

- 7. The High Content of Ent-11α-hydroxy-15-oxo-kaur- 16-en-19-oic Acid in Adenostemma lavenia (L.) O. Kuntze Leaf Extract: With Preliminary in Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Effect of Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid on human gastric cancer cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and purification of the ent-kaurane diterpenoid, ent-6,9-dihydroxy-15-oxo-16-kauren-19-oic acid. While this specific compound is not extensively documented in publicly available literature with a dedicated protocol, the following methodology has been synthesized from established procedures for structurally similar kaurane (B74193) diterpenoids isolated from various plant species.[1][2][3][4] This protocol offers a robust framework for researchers aiming to isolate and purify this and other related compounds for further investigation.

Introduction

ent-Kaurane diterpenoids are a large class of natural products characterized by a tetracyclic carbon skeleton.[5] Many of these compounds, including various hydroxylated and oxidized derivatives, have been isolated from plant families such as Asteraceae, Euphorbiaceae, and Pteridaceae.[2][3][6][7] These molecules have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][8][9] this compound, as a member of this class, is a promising candidate for further pharmacological evaluation. The protocol detailed below outlines a systematic approach to its extraction from a hypothetical plant source, followed by a multi-step purification process to achieve high purity.

Experimental Protocols

Plant Material and Preliminary Processing